![molecular formula C23H26N2O2 B2443013 4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-52-9](/img/structure/B2443013.png)
4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
The compound contains a tert-butyl group, a benzamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. The tert-butyl group is a bulky group often used in organic chemistry due to its properties . The benzamide group is a common motif in pharmaceuticals and other biologically active compounds . The tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group is a complex ring structure that may contribute to the compound’s properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl ring system. The tert-butyl group is a bulky group that could influence the compound’s conformation .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzamide group and the complex ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky tert-butyl group could influence its solubility and other physical properties .Scientific Research Applications
- The compound can be synthesized through several steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate as a key intermediate .
- Crizotinib , an FDA-approved drug for treating non-small cell lung cancer, contains a similar piperidine-based structure. The compound you mentioned might serve as an intermediate in the synthesis of crizotinib or related analogs .
Synthesis and Characterization
Biological and Medicinal Applications
Chemical Transformations and Reactions
properties
IUPAC Name |
4-tert-butyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14-19-13-18(12-16-6-5-11-25(20(16)19)22(14)27)24-21(26)15-7-9-17(10-8-15)23(2,3)4/h7-10,12-14H,5-6,11H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYHJTUJNXPPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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